Product packaging for Ethyl 4-oxocyclohexanecarboxylate(Cat. No.:CAS No. 17159-79-4)

Ethyl 4-oxocyclohexanecarboxylate

Cat. No.: B123810
CAS No.: 17159-79-4
M. Wt: 170.21 g/mol
InChI Key: ZXYAWONOWHSQRU-UHFFFAOYSA-N
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Description

Significance as a Building Block in Organic Synthesis

The presence of both a ketone and an ester group on a cyclohexane (B81311) ring allows for a wide array of chemical transformations, making Ethyl 4-oxocyclohexanecarboxylate (B1232831) a staple in the organic chemist's toolbox. cymitquimica.com Its preparation often involves the oxidation of ethyl cyclohexanecarboxylate (B1212342). guidechem.com The reactivity of the ketone allows for nucleophilic additions, reductions, and condensations, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

This dual reactivity is elegantly exploited in various synthetic strategies. For instance, it serves as a precursor in the synthesis of complex polycyclic structures. Research has demonstrated its use in preparing the tetracyclic diterpene skeleton, a core structure found in a class of naturally occurring compounds with diverse biological activities. chemicalbook.comsigmaaldrich.comtocopharm.com Furthermore, it has been utilized in the synthesis of (1-norbornylmethyl)lithium, a valuable organolithium reagent. guidechem.com

Role in Pharmaceutical Intermediate Synthesis

The structural motifs accessible from Ethyl 4-oxocyclohexanecarboxylate are frequently found in biologically active molecules, making it a crucial intermediate in the pharmaceutical industry. guidechem.comparchem.com Its application spans the synthesis of a variety of therapeutic agents, from anti-inflammatory drugs to dopamine (B1211576) agonists. guidechem.comchemicalbook.comsigmaaldrich.comtocopharm.com

A notable example is its use in a novel synthetic route for Tranexamic acid, a medication used to treat or prevent excessive blood loss. derpharmachemica.comresearchgate.net This process starts with this compound and proceeds through a series of chemical transformations, including the formation of a cyanohydrin, dehydration, saponification, and reductive amination, ultimately yielding the desired pharmaceutical-grade product. derpharmachemica.comresearchgate.net

Another significant application is in the synthesis of a neuropeptide Y antagonist, which has been investigated for the treatment of obesity. ebi.ac.uk In this multi-step synthesis, this compound is a key starting material, highlighting its importance in the development of new therapeutic agents. ebi.ac.uk The compound is also employed in the study of cyclohexanone (B45756) monooxygenase and its mutants as catalysts, which has implications for biocatalysis in drug synthesis. guidechem.comtocopharm.com

Relevance in Material Science and Advanced Materials

Beyond its traditional roles in organic and medicinal chemistry, this compound is finding new applications in the realm of material science. Its potential as a monomer or a precursor to monomers for polymerization is an area of growing interest. The cyclohexane ring can impart desirable properties such as thermal stability and rigidity to polymers.

Research has explored its use in the synthesis of novel water-soluble conjugates of 1,2,4,5-tetraoxane bis(quaternary ammonium (B1175870) salts). guidechem.comebi.ac.uk This process begins with the methyltrioxorhenium-catalyzed endo-peroxidation of this compound. guidechem.comebi.ac.uk Although the resulting compounds were found to be inactive against the Plasmodium falciparum FCR-3 strain of malaria, this line of research demonstrates the utility of this compound as a starting point for creating complex and potentially functional materials. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B123810 Ethyl 4-oxocyclohexanecarboxylate CAS No. 17159-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxocyclohexane-1-carboxylate
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InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXYAWONOWHSQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14O3
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DSSTOX Substance ID

DTXSID10312146
Record name Ethyl 4-oxocyclohexanecarboxylate
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Molecular Weight

170.21 g/mol
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CAS No.

17159-79-4
Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester
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Synthetic Methodologies for Ethyl 4 Oxocyclohexanecarboxylate

Established and Novel Synthetic Pathways

The construction of the ethyl 4-oxocyclohexanecarboxylate (B1232831) scaffold can be achieved through several strategic approaches. These methods leverage different bond-forming strategies to build the cyclic keto-ester structure.

Catalytic Oxidation Routes from Cyclohexanone (B45756) Derivatives

Catalytic oxidation presents a powerful tool for introducing the ketone functionality onto a pre-existing cyclohexane (B81311) ring. While direct oxidation of a suitable cyclohexanone precursor to ethyl 4-oxocyclohexanecarboxylate is not extensively documented, the principles can be inferred from related transformations. For instance, the aerobic catalytic oxidation of cyclohexene (B86901) has been studied using various transition metal catalysts. These reactions can selectively oxidize either the C=C double bond or the allylic C-H bond. mdpi.com

In one study, TiZrCo metallic catalysts were used for the aerobic oxidation of cyclohexene, yielding 2-cyclohexen-1-one (B156087) with high selectivity. mdpi.com The reaction mechanism involves the activation of molecular oxygen by surface CoO and Co₃O₄ species, which then act as the primary oxidizing agents. mdpi.com Another relevant example is the catalytic oxidation of 4-nitroethylbenzene to 4-nitroacetophenone using ozone in the presence of manganese(II) acetate (B1210297). This process selectively oxidizes the ethyl side chain to a ketone with high yield at moderate temperatures. zsmu.edu.ua

These examples underscore the potential of catalytic oxidation. A hypothetical route to this compound could involve the oxidation of ethyl cyclohexanecarboxylate (B1212342), though controlling the position of oxidation to the C-4 position would be a significant challenge requiring a highly specific catalyst.

Table 1: Examples of Relevant Catalytic Oxidation Conditions

Substrate Catalyst/Oxidant Solvent Temperature (°C) Major Product Yield/Selectivity
Cyclohexene Ti₆₀Zr₁₀Co₃₀ / O₂ Ethanol (B145695) 100 2-Cyclohexen-1-one 57.6% Selectivity

This table presents data from studies on similar structures to illustrate the principles of catalytic oxidation. mdpi.comzsmu.edu.ua

Carboxylation-Ring Opening Cascade Approaches

Synthetic strategies involving carboxylation followed by a ring-opening cascade are sophisticated methods for constructing complex molecules. However, literature specifically detailing the synthesis of this compound via this type of cascade is limited. This pathway is not a conventional or commonly reported method for producing this specific keto-ester.

Allylation, Fischer Indole (B1671886) Synthesis, and Deprotection Steps

This compound is frequently employed as a versatile starting material in multi-step syntheses that incorporate reactions such as allylation, Fischer indole synthesis, and deprotection. Rather than being the product of these reactions, it serves as a foundational building block. derpharmachemica.comguidechem.commdpi.com

For example, in the synthesis of tranexamic acid, this compound is the initial reactant. researchgate.netderpharmachemica.com The synthesis proceeds through the formation of a cyanohydrin, followed by dehydration, saponification, and reductive amination. derpharmachemica.com Similarly, it is a precursor in the preparation of certain terfenadine (B1681261) analogs, where it undergoes reactions to build a more complex piperidine-containing structure. guidechem.com In the context of the Fischer indole synthesis, the ketone moiety of this compound can react with a phenylhydrazine (B124118) derivative to form a key intermediate that, upon acid-catalyzed cyclization, yields a tetracyclic indole structure.

Table 2: Use of this compound as a Precursor

Target Molecule/Class Key Reaction Steps Involving the Precursor Reference
Tranexamic Acid Cyanohydrin formation, Dehydration, Saponification, Reductive Amination derpharmachemica.com
Terfenadine Analogs Reductive amination to form a piperidine (B6355638) ring guidechem.com

Advanced Reaction Conditions and Optimization

The efficiency and selectivity of synthetic routes to this compound are highly dependent on reaction conditions. Factors such as temperature and the polarity of the solvent can have a profound impact on reaction rates, equilibrium positions, and product yields.

Temperature and Solvent Polarity Effects

Temperature is a critical parameter in chemical synthesis. For intramolecular cyclization reactions like the Dieckmann condensation—a classic and highly plausible method for synthesizing cyclic keto-esters like this compound from a linear diester—heating is often required to overcome the activation energy. masterorganicchemistry.com However, excessively high temperatures can promote side reactions, such as decomposition or polymerization, thereby reducing the yield of the desired product.

Solvent polarity plays a multifaceted role. It influences the solubility of reactants and intermediates and can stabilize charged transition states, thereby accelerating the reaction. In base-catalyzed reactions like the Dieckmann condensation or Michael addition, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective. tamu.edu The choice of solvent can also affect the equilibrium of the reaction. For instance, in the Claisen condensation, the use of an alcohol solvent corresponding to the ester's alkoxy group (e.g., ethanol for an ethyl ester) can prevent transesterification, which would otherwise lead to a mixture of products. masterorganicchemistry.com The interactions between solute and solvent molecules can alter the thermodynamic properties and stability of the compounds involved. tamu.edu

Table 3: Relative Polarity of Common Organic Solvents

Solvent Relative Polarity
Hexane 0.009
Toluene 0.099
Diethyl ether 0.117
Tetrahydrofuran (THF) 0.207
Ethyl acetate 0.228
Acetone 0.355
Dimethylformamide (DMF) 0.386
Ethanol 0.654
Methanol (B129727) 0.762

This table provides a reference for solvent selection based on polarity.

Catalyst Selection and Doping Strategies for Selectivity

The synthesis of this compound relies on carefully selected catalysts to ensure high selectivity and yield. Traditional methods often involve the oxidation of ethyl cyclohexanecarboxylate with oxidizing agents like chromium trioxide. guidechem.com Another common approach is the direct esterification of 4-oxocyclohexanecarboxylic acid with ethanol, where a catalyst such as thionyl chloride (SOCl₂) is used not only to catalyze the reaction but also to act as a dehydrating agent.

In related synthetic pathways starting from this compound, specific catalysts are crucial for subsequent transformations. For instance, Raney nickel is employed for reductive amination, and palladium on carbon (Pd-C) is used for catalytic hydrogenation. derpharmachemica.com Furthermore, the compound itself is utilized in studying cyclohexanone monooxygenase and its mutants as biocatalysts, highlighting the role of enzymatic processes in this area. tocopharm.comclearsynth.com

A key strategy for enhancing catalyst performance is doping. Doping involves introducing small amounts of other elements into a catalyst to modify its electronic structure and, consequently, its activity and selectivity. nih.govnih.gov While not exclusively documented for this specific synthesis, general principles of catalyst design offer a framework for improvement. Co-doping strategies have proven effective in other catalytic systems, such as using n-type dopants to boost electrical conductivity and transition metal dopants to generate essential reaction intermediates. nih.govnih.gov This approach could be applied to develop more selective catalysts for the oxidation or esterification steps in this compound production.

Table 1: Catalyst and Doping Strategies

Catalytic Process Catalyst/Reagent Function Reference
Oxidation Chromium Trioxide Oxidizing Agent guidechem.com
Esterification Thionyl Chloride (SOCl₂) Catalyst & Dehydrating Agent
Reductive Amination Raney Nickel Catalyst derpharmachemica.com
Catalytic Hydrogenation Palladium on Carbon (Pd-C) Catalyst derpharmachemica.com
Biocatalysis Research Cyclohexanone Monooxygenase Enzyme Catalyst tocopharm.comclearsynth.com

Minimization of Side Reactions and Purity Enhancement

Achieving high purity is critical, particularly when this compound is used as an intermediate for pharmaceutical-grade products. derpharmachemica.com Purity enhancement begins with minimizing side reactions during synthesis. This is often accomplished by using mild oxidative systems and maintaining controlled reaction conditions. guidechem.com

A significant potential side reaction is the hydrolysis of the ester group, which can occur under either acidic or basic aqueous conditions. Careful control of pH and water content is therefore essential. Another consideration is the potential for metal catalyst leaching, which can alter degradation pathways and introduce impurities into the product.

Post-synthesis purification is the final step to ensure high quality. Common industrial methods include efficient distillation to separate the product from unreacted starting materials and byproducts. guidechem.com For achieving the highest purity levels required for pharmaceutical applications, techniques such as recrystallization are employed. derpharmachemica.com The purity of the final compound and all intermediates is typically verified using analytical methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). derpharmachemica.com

Green Chemistry Principles in Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable processes. The synthesis of this compound and its derivatives is part of this trend, with research focused on creating more environmentally responsible manufacturing routes. derpharmachemica.comresearchgate.net

Development of Environmentally Benign Synthetic Routes

A primary goal of green chemistry is the design of synthetic pathways that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of producing compounds from this compound, new routes have been developed that are explicitly aimed at being more environmentally benign. derpharmachemica.comresearchgate.net These modern processes often utilize heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled, a key feature of green synthesis. google.com

Low-Pressure and Mild Reaction Conditions

Operating under mild reaction conditions is a cornerstone of green chemistry, as it reduces energy consumption and improves safety. Newer synthetic processes for derivatives of this compound have been successfully designed to run under such conditions, specifically avoiding high-pressure reactions. derpharmachemica.comresearchgate.net For example, certain esterification reactions can proceed at temperatures between 0°C and 25°C. These methods are not only more energy-efficient but also lessen the need for specialized and costly high-pressure equipment. researchgate.net

Table 2: Green Chemistry Approaches

Principle Strategy Benefit Reference
Benign Routes Use of heterogeneous catalysts. Easy separation and recycling. google.com
Reagent Choice Employ simple, common reagents. Reduces toxicity and cost. derpharmachemica.comresearchgate.net

Industrial Scalability and Process Optimization

The principles of catalyst selection, purity control, and green chemistry are all vital for the successful industrial-scale production of this compound. The industrial process generally involves the selective oxidation of cyclohexane precursors, followed by esterification under acidic catalysis. guidechem.com Optimization of this process focuses on maximizing yield and purity while minimizing costs and environmental impact.

Process optimization for industrial scalability involves several factors. For instance, in similar large-scale green syntheses, specific parameters like catalyst loading (e.g., 15% of the reactant mass) and precise temperature control (e.g., 30°C to 50°C) are defined to maximize efficiency. google.com Furthermore, a key aspect of optimization is the implementation of recycling streams for byproducts. In one green process, ethanol produced as a byproduct is recovered through distillation and purified to an industrial grade for resale, while other aqueous streams are repurposed, significantly reducing waste. google.com

The ability to produce a final product of pharmaceutical grade from this compound demonstrates that the underlying synthetic steps are robust, reproducible, and scalable. derpharmachemica.com Efficient purification techniques like distillation and recrystallization are integrated into the industrial workflow to meet the stringent purity requirements of the pharmaceutical industry. guidechem.comderpharmachemica.com

Chemical Reactivity and Mechanistic Investigations

Enolate Chemistry and Nucleophilic Reactions

As a β-keto ester, ethyl 4-oxocyclohexanecarboxylate (B1232831) possesses acidic protons on the carbons alpha to the ketone group. In the presence of a suitable base, such as sodium ethoxide, it can be deprotonated to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group.

This enolate intermediate can participate in a variety of nucleophilic substitution and addition reactions. Alkylation at the alpha-carbon is a common transformation, allowing for the introduction of various alkyl groups. The nucleophilic character of the enolate is central to many of the reactions discussed below.

Cycloaddition Reactions

The cyclic structure and ketone functionality of ethyl 4-oxocyclohexanecarboxylate make it a suitable substrate for cycloaddition reactions, leading to the formation of complex heterocyclic systems.

A notable reaction is the cycloaddition with propargylamine (B41283) to form fused pyridine (B92270) structures. Research has shown that this compound reacts with propargylamine in the presence of a heterogeneous catalyst to yield ethyl 5,6,7,8-tetrahydroquinoline-6-carboxylate. This transformation is effectively catalyzed by carbon-coated copper nanoparticles. The reaction typically proceeds in refluxing isopropyl alcohol over several hours.

Table 1: Propargylamine Cycloaddition Reaction

Reactant 1Reactant 2CatalystSolventProduct
This compoundPropargylamineCarbon-coated Copper NanoparticlesIsopropyl alcoholEthyl 5,6,7,8-tetrahydroquinoline-6-carboxylate

Nucleophilic Addition Reactions

The electrophilic carbonyl group of the ketone is susceptible to nucleophilic attack, leading to a variety of addition products.

This compound can be converted into its corresponding cyanohydrin through the addition of a cyanide nucleophile to the ketone's carbonyl group. researchgate.netderpharmachemica.comepa.gov In a documented synthetic route, the compound reacts with sodium cyanide to form ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate. researchgate.netderpharmachemica.comepa.gov This cyanohydrin intermediate can be subsequently dehydrated using reagents like phosphorus oxychloride in pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate. researchgate.netderpharmachemica.comepa.gov

While specific studies on stereoselective additions to ketene (B1206846) intermediates derived directly from this compound are not extensively detailed in readily available literature, the principles can be inferred from reactions of similar β-keto esters. The formation of a ketene from a β-keto ester is a known transformation, and its subsequent reaction with nucleophiles can be stereoselective. For instance, asymmetric chlorination of cyclic β-keto esters, such as indanone carboxylate esters, has been achieved with high enantioselectivity using hybrid Cinchona alkaloid-based catalysts. acs.orgnih.gov This suggests that similar stereocontrolled additions could be applied to intermediates derived from this compound.

The reaction of this compound with organolithium reagents would primarily involve the nucleophilic addition of the lithiated species to the electrophilic ketone carbonyl group. This would result in the formation of a tertiary alcohol. The stereochemical outcome of such an addition—specifically the ratio of cis to trans isomers of the resulting alcohol—would depend on the steric bulk of the incoming nucleophile and the reaction conditions. The approach of the nucleophile can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to a mixture of diastereomeric products. Detailed studies on specific isomer ratios for this compound are not widely published, but the principles of nucleophilic addition to substituted cyclohexanones would apply.

Dehydration Reactions

Dehydration reactions of this compound typically involve the removal of a molecule of water to form a carbon-carbon double bond, leading to the formation of ethyl 4-cyclohexenecarboxylate. One documented method involves the conversion of this compound to its cyanohydrin by reaction with sodium cyanide. derpharmachemica.comresearchgate.net Subsequent treatment of the cyanohydrin with phosphorus oxychloride (POCl₃) in pyridine results in dehydration to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate. derpharmachemica.comresearchgate.net The mechanism of this dehydration step proceeds through the formation of a good leaving group by the phosphorylation of the hydroxyl group, followed by elimination to form the alkene.

Saponification and Ester Hydrolysis

Saponification is the base-mediated hydrolysis of an ester. masterorganicchemistry.comyoutube.com When this compound is treated with a base, such as methanolic potassium hydroxide (B78521) (KOH), the ester group is hydrolyzed to a carboxylate salt. derpharmachemica.comresearchgate.net Subsequent acidification of the reaction mixture protonates the carboxylate to yield 4-oxocyclohexanecarboxylic acid. nih.govchemicalbook.com

The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated by the hydroxide or ethoxide ions to form the carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products. masterorganicchemistry.com

Table 1: Reagents for Saponification

Reagent Description
Sodium Hydroxide (NaOH) A common strong base used for saponification.
Potassium Hydroxide (KOH) Another strong base frequently used, sometimes in alcoholic solutions. derpharmachemica.comresearchgate.net

Reductive Amination Mechanisms

Reductive amination is a chemical reaction that converts a carbonyl group, such as the ketone in this compound, into an amine. wikipedia.orgyoutube.com This process typically occurs in a one-pot reaction where the ketone first reacts with an amine to form an imine intermediate, which is then reduced to the final amine. wikipedia.orgmasterorganicchemistry.com

The reaction begins with the nucleophilic attack of the amine on the ketone's carbonyl carbon, forming a hemiaminal intermediate. wikipedia.orgyoutube.com The hemiaminal then undergoes dehydration to form an imine. wikipedia.org The imine is subsequently reduced to the amine using a suitable reducing agent. youtube.commasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like Raney nickel or palladium on carbon can also be employed. derpharmachemica.comresearchgate.netwikipedia.org For instance, the reductive amination of this compound in methanolic ammonium (B1175870) hydroxide over a Raney nickel catalyst has been reported. derpharmachemica.comresearchgate.net

Table 2: Common Reducing Agents in Reductive Amination

Reducing Agent Characteristics
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of ketones. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com

Catalytic Hydrogenation Processes

The ketone functionality of this compound can be reduced to a hydroxyl group via catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Commonly used catalysts include palladium on carbon (Pd/C), platinum-based catalysts, and Raney nickel. derpharmachemica.comresearchgate.net The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, can influence the reaction's efficiency and selectivity. For example, hydrogenation over wet 10% Pd-C in aqueous methanol (B129727) has been used to reduce derivatives of this compound. derpharmachemica.comresearchgate.net

The hydrogenation of the ketone in this compound can lead to the formation of two diastereomeric products: cis- and trans-ethyl 4-hydroxycyclohexanecarboxylate. The stereochemical outcome is influenced by the catalyst and reaction conditions. For substituted cyclohexanones, the approach of hydrogen to the catalyst surface can be sterically hindered by the substituents on the ring, leading to a preferred direction of attack and favoring the formation of one stereoisomer over the other. For instance, in the catalytic hydrogenation of 4-t-butylmethylenecyclohexane, different catalyst systems, such as chloroplatinic acid with stannous chloride or rhodium-based catalysts, have been shown to produce varying ratios of cis and trans products. rsc.org While specific data for the stereoselective hydrogenation of this compound is not detailed in the provided search results, the principles of steric hindrance and catalyst-substrate interactions would govern the stereochemical course of the reaction.

In-situ Reaction Monitoring and Kinetic Studies

Modern analytical techniques allow for the in-situ monitoring of chemical reactions, providing valuable insights into reaction kinetics and mechanisms. For catalytic hydrogenations, techniques such as gas chromatography can be used to follow the progress of the reaction by analyzing samples taken at different time intervals. nih.gov This allows for the determination of reaction rates and the influence of various parameters, such as catalyst loading, temperature, and pressure. While specific in-situ monitoring and detailed kinetic studies for reactions of this compound were not found in the search results, the methodologies for such studies are well-established in the field of chemical kinetics. For example, the catalytic reduction of other organic compounds, like ethyl 4-nitrobenzoate, has been studied to understand the reaction mechanism and kinetics. researchgate.net

Synthesis of Pharma-Grade Intermediates

The strategic application of this compound is pivotal in developing scalable and efficient synthetic routes for a range of pharmaceutically relevant compounds.

Tranexamic Acid Synthesis from this compound

A notable application of this compound is in a novel synthetic pathway for Tranexamic Acid, a crucial antifibrinolytic agent. a2bchem.comsigmaaldrich.comcymitquimica.com This process utilizes simple, readily available reagents and proceeds under mild conditions, making it suitable for both laboratory and industrial-scale manufacturing. cymitquimica.com

The synthesis begins with the conversion of this compound to its cyanohydrin by reaction with sodium cyanide. a2bchem.comfishersci.fi This intermediate is then dehydrated using a mixture of phosphorus oxychloride and pyridine to yield Ethyl 4-cyanocyclohex-3-ene-1-carboxylate. a2bchem.comfishersci.fi The subsequent step involves saponification of the ester to the corresponding carboxylic acid, followed by a reductive amination over a Raney nickel catalyst. a2bchem.comfishersci.fi The final crucial step is a catalytic hydrogenation over a wet palladium-carbon catalyst, which reduces the double bond and yields an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids. a2bchem.comcymitquimica.com Pharma-grade Tranexamic acid (the trans-isomer) is then isolated and purified through recrystallization. a2bchem.comcymitquimica.com

Key Intermediates in Tranexamic Acid Synthesis

Intermediate Compound Chemical Name Role in Synthesis
1 This compound Starting Material
2 Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate Cyanohydrin Intermediate
3 Ethyl 4-cyanocyclohex-3-ene-1-carboxylate Dehydrated Intermediate
4 4-Cyano-cyclohex-3-ene-1-carboxylic acid Saponified Intermediate
5/6 4-Aminomethyl-3-cyclohexene-1-carboxylic acid & Saturated Analogue Reductive Amination Products
7 Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids Final Hydrogenation Product

This table outlines the progression of intermediates from the starting material to the final product mixture containing Tranexamic Acid.

Intermediate for Dopamine (B1211576) Agonists

This compound is employed as a key precursor in the preparation of dopamine agonists. These therapeutic agents are vital in the management of conditions such as Parkinson's disease and hyperprolactinemia, as they mimic the action of the neurotransmitter dopamine. The specific synthetic pathways leverage the cyclohexanone moiety of the starting material for constructing the core structures of these complex agonist molecules.

Precursors for Tetracyclic Diterpenes

The carbon skeleton of this compound serves as a fundamental building block for the synthesis of tetracyclic diterpenes. nih.gov This class of natural products exhibits a wide range of biological activities and has garnered significant interest from the scientific community. nih.gov The construction of the intricate, multi-ring systems characteristic of these molecules often involves sophisticated chemical transformations originating from the simpler cyclohexanone derivative.

Synthesis of Tetraoxane (B8471865) Derivatives for Antimalarial Research

In the ongoing search for new and effective antimalarial drugs, synthetic endoperoxides have emerged as promising successors to artemisinin-based therapies. nih.gov this compound plays a role in the synthesis of novel water-soluble 1,2,4,5-tetraoxane derivatives. tcichemicals.com The synthesis involves a methyltrioxorhenium-catalyzed endo-peroxidation of this compound using hydrogen peroxide. tcichemicals.com The resulting tetraoxane structures are then further modified, for instance, into bis(quaternary ammonium salts), to enhance properties like solubility for biological testing. tcichemicals.com Although the specific conjugates synthesized via this route were found to be inactive against the tested malaria strain, the methodology demonstrates the utility of this compound in generating diverse tetraoxane scaffolds for antimalarial drug discovery programs. tcichemicals.com

Intermediates for Neuropeptide Y Antagonists

This compound is a key starting material in the practical synthesis of neuropeptide Y (NPY) antagonists, which are under investigation for the treatment of obesity. A reported synthesis details the coupling reaction of this compound with a lithiated isonicotinamide (B137802) derivative. This reaction was a critical step in forming a spirocyclic lactone carboxylic acid intermediate, a core component of the final antagonist molecule. The process involved detailed investigation to optimize the stereoselective addition to a ketene generated in situ, highlighting the compound's importance in constructing complex, clinically relevant molecules.

Synthesis of Substituted Cyclohexanes for Medicinal Chemistry

The substituted cyclohexane (B81311) skeleton is a core structural motif in numerous pharmaceutical drugs and biologically active compounds. nih.gov this compound serves as a readily available and cost-effective starting point for creating such molecules. Its functional groups provide handles for introducing a variety of substituents and for building molecular complexity.

A notable example is its use in a novel synthetic route for Tranexamic acid, a pharmaceutical-grade antifibrinolytic agent. rsc.orgnih.gov The synthesis begins with the conversion of this compound into its cyanohydrin, followed by dehydration, saponification, and a key reductive amination step to yield the target molecule. rsc.org This process highlights the utility of the ketone in initiating the synthetic cascade.

StepIntermediate CompoundReagents/Catalyst
1This compoundSodium Cyanide
2Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate (Cyanohydrin)POCl₃/Pyridine
3Ethyl 4-cyanocyclohex-3-ene-1-carboxylateMethanolic KOH
44-cyanocyclohex-3-ene-1-carboxylic acidRaney Nickel, Methanolic Ammonium Hydroxide
5Mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogueWet Pd-C (10%)
6Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acidsRecrystallization
7Tranexamic acid (Pure)N/A

This table outlines the synthetic pathway from this compound to Tranexamic acid, detailing the key intermediates and reagents used in the process. rsc.org

Furthermore, the compound is employed in the preparation of terfenadine (B1681261) analogs to investigate their contribution to hERG binding and antihistamine activity. Specifically, the cyclohexyl analog was prepared using this compound as a key building block, demonstrating its role in creating libraries of compounds for structure-activity relationship (SAR) studies. semanticscholar.org

Intermediate for Highly Potent Estrogens

This compound is a precursor in the multi-step synthesis of highly potent estrogenic compounds. Research has detailed the preparation and characterization of trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid, a key intermediate whose ethyl ester is directly derived from early synthetic steps involving this compound. rsc.org

X-ray analysis of this crystalline acid intermediate was crucial in confirming the stereochemistry of the substituents on the cyclohexane ring, which is vital for biological activity. The analysis revealed that the hydrogenation of a double bond in a precursor occurred in a way that positioned the carboxyl group cis to the 2-methyl group and trans to the 3-ethyl group. This stereochemical outcome was confirmed by NMR spectroscopy to be identical to its ethyl ester precursor. The precise arrangement of these groups is a critical factor in determining the estrogenic potency of the final product.

AngleValue (°)
C2—C3—C9 (involving the C3 ethyl group)114.0 (2)
Other ring substituent angles109.6 (2) - 111.8 (2)

This table presents key bond angles in the crystal structure of the estrogen intermediate, trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid. The larger angle involving the ethyl group suggests steric repulsion with a neighboring methyl group. rsc.org

Derivatives for Mutant IDH Enzyme Inhibitors

Isocitrate dehydrogenase (IDH) enzymes, particularly their mutated forms (mIDH), are significant targets in cancer therapy. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis. Consequently, the discovery of potent and selective inhibitors of mutant IDH enzymes is an area of intense research.

While direct synthesis of current clinical IDH inhibitors from this compound is not prominently documented, the compound serves as an ideal scaffold for generating libraries of substituted cyclohexane derivatives. The development of mIDH inhibitors often involves creating molecules that can bind to allosteric sites at the dimer interface of the enzyme. The ability to systematically modify the cyclohexane ring, a common core in such inhibitors, is essential for optimizing binding affinity and selectivity. This compound provides a versatile platform for synthesizing such substituted cyclic structures, enabling the exploration of structure-activity relationships necessary for developing novel cancer therapeutics.

Functionalization and Structural Modifications

Incorporation into Spirocyclic Systems

Spirocyclic systems, particularly those incorporating indole (B1671886) or oxindole (B195798) moieties, are privileged structures in medicinal chemistry, found in a wide range of biologically active natural products and pharmaceuticals. rsc.orgrsc.org The ketone functionality of this compound makes it a suitable precursor for the construction of spiro[cyclohexane-1,3'-indole] and related frameworks.

The synthesis of these complex structures often involves cascade or cycloaddition reactions where the ketone acts as an electrophilic center. For instance, the construction of di-spirooxindole analogs, which show promising anticancer activity, utilizes a cyclohexanone moiety as a key component in [3+2] dipolar cycloaddition reactions with azomethine ylides generated in situ from isatins. Organocatalytic cascade reactions involving Michael and Aldol additions are also employed to create highly functionalized spiro[cyclohexane-1,3′-indolin]-2′-ones with excellent control over stereochemistry. rsc.org The this compound scaffold can be readily adapted into these synthetic schemes to generate novel spirocyclic compounds for pharmaceutical screening.

Synthesis of Chiral 1,3-Substituted Cyclohexanone Building Blocks via Biocatalysis

Biocatalysis offers a powerful method for the synthesis of chiral molecules, providing high selectivity under mild reaction conditions. This compound has been utilized as a substrate in the study of cyclohexanone monooxygenase (CHMO) and its mutants. These enzymes are Baeyer-Villiger monooxygenases that can catalyze the oxidation of cyclic ketones to lactones, often with high enantioselectivity.

By serving as a model substrate, this compound helps in characterizing the activity and substrate scope of these enzymes. The study of how enzymes like CHMO act on this and related substituted cyclohexanones is fundamental to developing biocatalytic methods for the desymmetrization of prochiral ketones. This research paves the way for the preparative-scale synthesis of valuable chiral building blocks, such as optically active lactones derived from the cyclohexane core, which can then be converted into chiral 1,3-substituted cyclohexanone derivatives for asymmetric synthesis.

Synthesis of β-Keto Ester Derivatives

The β-keto ester functionality within this compound is a hub of chemical reactivity, allowing for a multitude of transformations to create diverse derivatives. This moiety contains both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) reactive sites, making it a valuable tool in organic synthesis.

Various methods have been developed to leverage this reactivity. For example, C-acylation of the enolate of the β-keto ester with acyl chlorides can introduce new side chains, a reaction that can be catalyzed by reagents like pentafluorophenylammonium triflate (PFPAT). Furthermore, the reaction of aldehydes with ethyl diazoacetate in the presence of Lewis acid catalysts such as Niobium(V) chloride (NbCl₅) or Tin(II) chloride (SnCl₂) can produce a range of different β-keto esters. These reactions demonstrate the compound's capacity to act as a platform for building more elaborate molecular architectures.

Reaction TypeReagents/CatalystProduct Type
C-AcylationEnol Silyl Ether, Acid Chloride, PFPATα,α-Dialkylated β-keto esters
Decarboxylative Claisen CondensationMagnesium enolates, Acyl donorsFunctionalized α-substituted β-keto esters
Reaction with AldehydesEthyl Diazoacetate, NbCl₅β-Keto Esters
Coupling with AmidesEnolizable Esters, LiHMDSβ-Keto Esters

This table summarizes several synthetic transformations possible for β-keto esters, highlighting the versatility of the functional group present in this compound.

Derivatization and Complex Molecule Synthesis

Ethyl 4-oxocyclohexanecarboxylate (B1232831) serves as a versatile building block in organic synthesis, lending its bifunctional nature—a ketone and an ester on a cyclohexane (B81311) scaffold—to a variety of chemical transformations. Its utility is particularly evident in the construction of complex molecular architectures through derivatization and multi-step synthetic strategies.

Advanced Characterization and Analytical Methodologies

Spectroscopic Elucidation Techniques

Spectroscopy is fundamental to the structural characterization of Ethyl 4-oxocyclohexanecarboxylate (B1232831), with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of Ethyl 4-oxocyclohexanecarboxylate.

¹H NMR: Proton NMR spectra provide detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, spectra are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃) at frequencies like 400 MHz. guidechem.comguidechem.com The signals in the ¹H NMR spectrum correspond to the ethyl group protons (a triplet and a quartet) and the protons on the cyclohexanone (B45756) ring, which appear as a series of multiplets. guidechem.comguidechem.com Publicly available spectral data can be found in databases from sources like Sigma-Aldrich Co. LLC. nih.gov

Proton (¹H) NMR Data Summary
Nucleus ¹H
Typical Solvent CDCl₃
Common Frequency 400 MHz guidechem.comguidechem.com
Data Availability Spectra available from sources including ChemicalBook, Guidechem, and PubChem (sourced from Sigma-Aldrich). guidechem.comguidechem.comnih.govchemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by providing information on each unique carbon atom in the structure. The spectrum for this compound in CDCl₃ will show distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the cyclohexane (B81311) ring. guidechem.comguidechem.com Spectral data is available from various sources, including the Institute of Organic Chemistry at the University of Vienna. nih.gov

Carbon (¹³C) NMR Data Summary
Nucleus ¹³C
Typical Solvent CDCl₃ guidechem.comguidechem.com
Data Availability Spectra available from sources including ChemicalBook, Guidechem, and PubChem (sourced from the University of Vienna). guidechem.comguidechem.comnih.govchemicalbook.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in this compound. The key absorptions in the IR spectrum are the characteristic stretching vibrations of the two carbonyl (C=O) groups. One strong absorption band corresponds to the ketone C=O group on the cyclohexane ring, while another distinct strong band corresponds to the ester C=O group. Additionally, a C-O stretching band for the ester group will be present. guidechem.comguidechem.comchemicalbook.com Spectra have been recorded using techniques such as neat analysis (analyzing the pure liquid) and Attenuated Total Reflectance (ATR). nih.gov For instance, FT-IR spectra have been documented using a Bruker Tensor 27 FT-IR instrument. nih.gov

Infrared (IR/FT-IR) Data Summary
Key Functional Groups Ketone (C=O), Ester (C=O), Ester (C-O)
Techniques Neat, Liquid Film, ATR-IR guidechem.comguidechem.comnih.gov
Data Availability Spectra available from sources including PubChem (sourced from Bio-Rad Laboratories, Inc. and Forensic Spectral Research), ChemicalBook, and Guidechem. guidechem.comnih.govchemicalbook.comchemicalbook.com

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly useful for observing non-polar bonds. Data for this compound has been acquired using FT-Raman spectrometers, such as the Bruker MultiRAM model. nih.gov This technique helps confirm the structural features of the molecule, including the carbon backbone and functional groups. nih.govchemicalbook.com

Mass Spectrometry (MS, GC-MS, DIP-Mass)

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 170.21 g/mol . nih.govchemicalbook.comclearsynth.com The mass spectrum would show a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to this weight. guidechem.comguidechem.comchemicalbook.com Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before mass analysis, making it highly effective for both identification and purity assessment of this compound. nih.gov

Chromatographic Purity and Isomeric Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of this compound. derpharmachemica.com In synthetic processes, such as the production of tranexamic acid where this compound is a starting material, GC and HPLC analyses are employed to determine the purity of all intermediates, including the initial this compound. derpharmachemica.com Purity levels are often specified by suppliers, with typical values being greater than 98.0% as determined by GC. tcichemicals.com These techniques are vital for quality control in both laboratory and industrial settings.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions in real-time. libretexts.org Due to its speed and simplicity, TLC provides rapid insights into the consumption of starting materials and the formation of products. libretexts.org In the context of syntheses involving cyclohexanone derivatives, a small sample, or aliquot, is taken directly from the reaction mixture and spotted onto a TLC plate. libretexts.orgresearchgate.net

The process involves spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) onto a baseline drawn on the plate. libretexts.org The plate is then placed in a sealed chamber with an appropriate solvent system, known as the eluent. rsc.orgrsc.org As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity; less polar compounds generally travel further up the plate. rsc.org

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. libretexts.org Visualization is often achieved using a UV lamp, under which UV-active compounds appear as dark spots, or by staining with reagents like iodine. rsc.orgrsc.org For instance, in a reaction to synthesize a derivative of this compound, TLC was used to monitor the consumption of the substrate. researchgate.net

Table 1: Illustrative TLC Monitoring of a Reaction

LaneSampleRf ValueObservation under UV Light
1Starting Material (e.g., Diethyl adipate)0.65Single spot
2Reaction Mixture (at t=1 hr)0.65, 0.40Two spots; starting material present
3Reaction Mixture (at t=4 hr)0.40Single spot; starting material absent
4Product (this compound)0.40Single spot, aligns with product spot in reaction mixture

Note: Data is illustrative. Rf values are dependent on the specific eluent system used.

Flash Chromatography for Purification

Following the completion of a reaction, the crude product mixture often requires purification to isolate the desired compound from byproducts and unreacted reagents. Flash chromatography is a rapid and effective method for preparative separation. rochester.edu This technique uses air pressure to force the solvent through a column packed with a stationary phase, typically silica (B1680970) gel, leading to a much faster separation than traditional gravity chromatography. rochester.edu

The selection of an appropriate solvent system (eluent) is critical and is typically determined by preliminary TLC analysis. rochester.edu A common rule of thumb is to choose a solvent system that gives the desired compound an Rf value of approximately 0.3 on the TLC plate. rochester.edu For many organic compounds, mixtures of hexanes and ethyl acetate (B1210297) are effective. rochester.edu In a documented synthesis, a derivative of this compound was purified by flash chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent. researchgate.net

The crude mixture is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. These fractions are analyzed (often by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 2: Example of Flash Chromatography Purification Conditions

ParameterDescription
Stationary Phase Silica Gel 60 rochester.edu
Mobile Phase (Eluent) Petroleum ether : Diethyl ether (3:1, v/v) researchgate.net
Loading Method Concentrated sample loaded onto dry-packed column rochester.edu
Elution Pressurized flow using compressed air rochester.edu
Fraction Analysis Thin Layer Chromatography (TLC)

X-ray Crystallography for Stereochemical Determination

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure and stereochemistry of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformational arrangement of atoms in space.

To perform this analysis, a high-quality single crystal of the compound is grown, which can be achieved through methods like slow evaporation or cooling of a saturated solution. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

Table 3: Representative Crystallographic Data for a Cyclohexanone Derivative

ParameterValue (for Ethyl 2,6-bis(4-chlorophenyl)-1-isocyano-4-oxocyclohexanecarboxylate)
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net
Molecular Conformation Twist-boat researchgate.net
Substituent Orientation Aryl groups: equatorial, trans researchgate.net
Intermolecular Forces C—H⋯O hydrogen bonds researchgate.net

Stereochemical Analysis and Isomer Separation

This compound possesses stereoisomers due to the substitution pattern on the cyclohexane ring. The ester group at position 1 and the keto group at position 4 lead to the existence of cis and trans diastereomers.

Trans/Cis Isomer Ratio Determination

The cyclohexane ring typically exists in a chair conformation. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The trans isomer, where one substituent is up and the other is down, can exist in a conformation where both bulky groups (the ethyl ester and the implicit hydrogen or other group at the keto-carbon) are in the more stable equatorial positions, minimizing steric strain. In the cis isomer, one group must be axial while the other is equatorial, which is generally a less stable arrangement.

Syntheses starting from this compound often produce an isomeric mixture of products. derpharmachemica.com The determination of the trans/cis isomer ratio in a sample is crucial, as the biological or chemical properties of each isomer can differ significantly. This ratio is typically quantified using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which can separate the isomers and allow for their relative quantification. derpharmachemica.com

Table 4: Comparison of Cis and Trans Isomers of Substituted Cyclohexanes

IsomerRelative Substituent PositionsPredominant ConformationGeneral Stability
Trans (1,4) Up/DownDi-equatorialMore stable
Cis (1,4) Up/Up or Down/DownAxial-equatorialLess stable

Selective Crystallization Schemes for Isomer Isolation

Given that synthetic procedures often yield a mixture of cis and trans isomers, their separation is a critical step for obtaining a stereochemically pure compound. Selective crystallization is a common and effective method for isolating the desired isomer on a preparative scale. nih.gov

This technique exploits the different physical properties of the diastereomers, such as their solubility in a particular solvent system. The thermodynamically more stable trans isomer often has a more regular shape, allowing it to pack more efficiently into a crystal lattice, which may make it less soluble than the cis isomer in a given solvent.

In practice, the isomeric mixture is dissolved in a suitable solvent or solvent mixture (e.g., acetone-water) at an elevated temperature to form a saturated solution. derpharmachemica.com The solution is then slowly cooled, causing the less soluble isomer to preferentially crystallize out while the more soluble isomer remains in the solution. The resulting crystals are then isolated by filtration. This process has been successfully used to separate cis/trans diastereomeric mixtures of cyclohexane derivatives, affording the desired trans isomer in high diastereomeric purity. derpharmachemica.comnih.gov

Analytical Validation and Reproducibility in Research

For research findings to be considered reliable and reproducible, the analytical methods used to characterize compounds like this compound must be thoroughly validated. Analytical validation ensures that a method is suitable for its intended purpose, providing accurate, precise, and consistent results.

Methods such as HPLC and GC are workhorses in this domain. derpharmachemica.comnih.gov Their validation involves assessing parameters like linearity, accuracy, precision, specificity, and limits of detection and quantification. Using validated methods is essential to confirm the identity and purity of starting materials, intermediates, and final products. derpharmachemica.com For instance, establishing that a sample of this compound is of a specific purity (e.g., 97% or "Pharma grade") relies on these validated quantitative analyses. derpharmachemica.comcymitquimica.com This level of rigor ensures that subsequent experiments or synthetic steps begin with well-characterized material, which is fundamental for achieving reproducible scientific outcomes.

Computational Chemistry and Theoretical Studies

Molecular Conformation and Geometry Analysis

The structural characteristics of ethyl 4-oxocyclohexanecarboxylate (B1232831) are largely defined by the conformation of its six-membered ring. Conformational analysis, the study of the energetics between different spatial arrangements (conformers), is fundamental to understanding its behavior. lumenlearning.comlibretexts.org For a cyclohexane (B81311) ring, the "chair" conformation is significantly more stable than other arrangements like the "boat" or "twist-boat" conformations. The presence of an exocyclic carbonyl (C=O) group in the cyclohexanone (B45756) ring leads to a slight decrease in the puckering compared to a standard cyclohexane ring. researchgate.net

In ethyl 4-oxocyclohexanecarboxylate, the key conformational question revolves around the orientation of the ethyl carboxylate substituent at the C4 position. The substituent can adopt either an axial or an equatorial position. Computational studies on similarly substituted cyclohexanones, using methods like Density Functional Theory (DFT), consistently show that bulky substituents strongly prefer the equatorial position to minimize steric strain. lumenlearning.comresearchgate.net In an axial orientation, the substituent would experience destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C6. Therefore, the lowest energy and most populated conformation of this compound is the chair form with the ethyl carboxylate group in the equatorial position.

Quantum mechanical calculations and molecular modeling provide precise data on the molecule's geometry. sebhau.edu.ly Public databases, using computational methods, offer computed properties for the molecule's most stable conformer. nih.gov

Table 1: Computed Geometric and Physical Properties for this compound

Dihedral Angle and Hydrogen Bonding Interactions

Dihedral angles are crucial parameters in computational studies for defining the three-dimensional shape of a molecule. In this compound, key dihedral angles include those within the cyclohexanone ring, which define its chair conformation, and the angle describing the rotation of the ethyl carboxylate group relative to the ring.

While specific computational studies on the dihedral angles of this compound are not prominent in published literature, extensive analysis has been performed on its parent compound, 4-oxocyclohexanecarboxylic acid. In a crystallographic study of the parent acid's monohydrate, the carboxyl group was found to be rotated relative to the ring, with a dihedral angle of 48.91° between the ketone and carboxyl planes. This rotation from a perfectly coplanar or perpendicular arrangement highlights the complex interplay of electronic and steric effects that determine the most stable geometry.

Regarding intermolecular forces, this compound lacks a hydroxyl group, meaning it cannot act as a hydrogen bond donor. However, the oxygen atoms of the ketone and the ester's carbonyl group are electron-rich and can function as hydrogen bond acceptors. This is a critical feature in its interactions with other molecules, such as solvents or biological macromolecules. Computational models, particularly those involving enzyme-substrate docking, rely on accurately representing these potential hydrogen bonding sites to predict binding affinity and orientation. nih.gov

Mechanistic Insights from Computational Models

Computational models are invaluable for elucidating reaction mechanisms and understanding molecular interactions at a level of detail that is often inaccessible experimentally. For substituted cyclohexanones like this compound, these models can provide deep mechanistic insights, particularly in the context of biocatalysis. nih.gov

For instance, studies on cyclohexanone dehydrogenase, an enzyme that acts on cyclic ketones, utilize a combination of computational techniques to understand substrate binding and specificity. nih.gov These approaches typically involve:

Quantum Mechanics (QM) Calculations: Methods like Hartree-Fock (HF) are used to calculate the partial charges on each atom of the substrate molecule. This is essential for accurately modeling electrostatic interactions. nih.gov

Molecular Docking: Algorithms, such as those in AutoDock, use the calculated charges and molecular structures to predict the most likely binding pose of the substrate (e.g., this compound) within the enzyme's active site. This helps identify key amino acid residues involved in the interaction. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to model the dynamic behavior of the substrate-enzyme complex over time. These simulations reveal the stability of the binding pose and can highlight conformational changes or specific interactions, like hydrogen bonds, that are crucial for the catalytic mechanism. nih.gov

Through such models, researchers can rationalize why an enzyme might have a certain substrate specificity or regioselectivity. By simulating the interactions, they can identify steric hindrances or favorable electronic matchups that guide the reaction, providing a mechanistic basis for observed experimental outcomes. sebhau.edu.lynih.gov

Table of Mentioned Compounds

Applications in Biological and Biomedical Research Excluding Dosage/administration

Role in Pharmaceutical Development as a Key Intermediate

Ethyl 4-oxocyclohexanecarboxylate (B1232831) is a versatile chemical building block utilized as a key intermediate in the synthesis of various pharmaceutical compounds. nih.govsigmaaldrich.com Its bifunctional nature, containing both a ketone and an ester group on a cyclohexane (B81311) ring, allows for a wide range of chemical transformations. This makes it a valuable starting material for creating more complex molecular architectures found in bioactive molecules. sigmaaldrich.com The compound serves as an intermediate in the production of pharmaceuticals such as steroidal compounds and anti-inflammatory agents. nih.gov It is also employed in the preparation of dopamine (B1211576) agonists. nih.gov

A notable application is in the synthesis of the antifibrinolytic drug, Tranexamic acid. mdpi.comnih.govderpharmachemica.com A novel synthetic route starts from ethyl 4-oxocyclohexanecarboxylate, converting it through a series of chemical reactions into the final pharmaceutical-grade product. mdpi.comderpharmachemica.com This process highlights the compound's importance in providing an efficient pathway to commercially significant drugs using readily available reagents and mild reaction conditions. mdpi.comnih.gov

Intermediates in Drug Design and Synthesis

The utility of this compound extends to its role as a precursor for various intermediates in drug design and synthesis. The reactivity of its ketone and ester functionalities allows for the construction of heterocyclic systems, amides, and other structures that form the core of many therapeutic agents. sigmaaldrich.com

In the synthesis of Tranexamic acid, for instance, this compound is first converted into its cyanohydrin. mdpi.comderpharmachemica.com Subsequent dehydration and saponification yield 4-cyanocyclohex-3-ene-1-carboxylic acid. mdpi.comderpharmachemica.com This intermediate then undergoes reductive amination and further hydrogenation to produce an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids, from which pure Tranexamic acid is isolated. mdpi.comderpharmachemica.com Each step in this pathway generates a distinct intermediate, demonstrating the sequential modification of the initial scaffold provided by this compound.

Table 1: Intermediates in the Synthesis of Tranexamic Acid from this compound mdpi.comderpharmachemica.com

Starting MaterialIntermediate 1Intermediate 2Intermediate 3Final Product
This compoundEthyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate (Cyanohydrin)Ethyl 4-cyanocyclohex-3-ene-1-carboxylate4-Cyanocyclohex-3-ene-1-carboxylic acidTranexamic acid

Research on Potential Therapeutic Applications

Antimalarial Agent Development (e.g., Tetraoxane (B8471865) Derivatives)

This compound is a relevant precursor in the synthesis of tetraoxane derivatives, a class of compounds investigated for their antimalarial properties. Tetraoxanes are synthetic endoperoxides that show promise as successors to artemisinin-based therapies. nih.govnih.gov Their mechanism of action is believed to involve the peroxide bond, which interacts with iron (II) in the parasite. nih.gov

The synthesis of these complex molecules often utilizes 4-oxocyclohexanecarboxylic acid. nih.gov this compound can be readily hydrolyzed under basic or acidic conditions to provide this necessary carboxylic acid precursor. The resulting acid can then be used to construct the core tetraoxane ring structure. For example, mixed tetraoxanes synthesized from 4-oxocyclohexanecarboxylic acid have demonstrated activity against various strains of Plasmodium falciparum. nih.gov Research has focused on creating nonlinear analogues of second-generation tetraoxanes like E209 and N205 to improve physicochemical properties such as solubility, which is a critical factor in clinical development. nih.gov

Table 2: Research Findings on Tetraoxane Antimalarials

Compound ClassPrecursorKey Research FindingReference
Tetraoxane Derivatives4-Oxocyclohexanecarboxylic AcidSynthesis of mixed tetraoxanes with activity against chloroquine-susceptible and resistant P. falciparum strains. nih.gov
Nonlinear Tetraoxane AnaloguesCyclohexenone derivativesImproved aqueous solubility and oral bioavailability in rat models compared to linear counterparts, while maintaining antimalarial activity. nih.gov

Neuropeptide Y Antagonist Research

Neuropeptide Y (NPY) receptors, particularly the Y1 and Y2 subtypes, are targets for drug development in various physiological processes, including feeding behavior, cognitive processes, and emotion regulation. mdpi.comuni-regensburg.de The development of selective antagonists for these receptors is an active area of research. nih.govnih.govuni-regensburg.de While this compound is a versatile starting material for diverse molecular scaffolds, its specific use in the synthesis of prominent Neuropeptide Y antagonists like BIIE0246 or the peptidic antagonists PYX-1 and PYX-2 is not explicitly detailed in the reviewed scientific literature. nih.govnih.gov However, its chemical structure represents a useful template for the generation of novel, non-peptidic small molecules that could be screened for NPY receptor antagonist activity.

Muscarinic Receptor Agonist Studies (M1 and M4)

Muscarinic acetylcholine (B1216132) receptors, specifically the M1 and M4 subtypes, are important targets in the central nervous system for the treatment of psychosis and cognitive deficits. nih.gov Research has focused on developing selective agonists for these receptors. One area of investigation involves spirocyclic compounds. For example, a series of spirooxazolidine-2,4-dione derivatives, which are analogues of the muscarinic agonist RS86, have been synthesized and evaluated. nih.gov

The 8-azaspiro[4.5]decane skeleton is identified as a valuable template for designing new muscarinic agonists. nih.gov this compound, with its cyclohexanone (B45756) structure, represents a logical starting material for the synthesis of such spirocyclic systems. The ketone functionality can be used to form the spiro center by reacting with appropriate nucleophiles to build the heterocyclic portion of the molecule. For instance, compound 5a (3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) showed affinity for cortical M1 receptors and exhibited M1-receptor stimulating activity. nih.gov

Table 3: Examples of Muscarinic Agonists and Research Findings

Compound/SeriesTarget Receptor(s)Key Research FindingPotential Synthetic Link to this compoundReference
Spirooxazolidine-2,4-diones (e.g., Compound 5a)M1 Muscarinic ReceptorExhibited M1 receptor affinity and stimulating activity; reversed scopolamine-induced amnesia in mice.The cyclohexanone core is a key structural feature for creating the spiro[4.5]decane skeleton. nih.gov
XanomelineM1/M4 Muscarinic ReceptorsA partial agonist that has been evaluated for treating schizophrenia.The core structure is not directly derived from a simple cyclohexanone. nih.gov

Enzyme Inhibition Studies (e.g., IDH Mutants)

This compound is noted for its use in studying cyclohexanone monooxygenase and its mutants as catalysts. nih.gov However, a direct and specific application of this compound in the synthesis of inhibitors for isocitrate dehydrogenase (IDH) mutants is not prominently featured in the reviewed literature. IDH inhibitors are an important class of targeted cancer therapies. The development of these inhibitors involves the creation of complex heterocyclic molecules designed to fit into the enzyme's active site. While the cyclohexyl scaffold of this compound is a common feature in many small molecule drugs, its specific role as a key intermediate in the synthesis of known IDH mutant inhibitors has not been established in the conducted research.

Biocatalytic Transformations for Chiral Building Blocks

The asymmetric reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern synthetic chemistry, providing essential building blocks for pharmaceuticals and other bioactive molecules. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful and environmentally sustainable method for achieving high stereoselectivity in these transformations. This compound is an ideal substrate for such biocatalytic reductions, yielding chiral ethyl 4-hydroxycyclohexanecarboxylates, which are valuable synthons.

The reduction of the keto group in this compound can be accomplished using various microorganisms, particularly strains of yeast like Saccharomyces cerevisiae (Baker's yeast), which are known for their ketoreductase activity. sphinxsai.com These enzymatic systems utilize cofactors such as Nicotinamide Adenine Dinucleotide Hydride (NADH) as the reducing agent. sphinxsai.com The yeast's metabolic processes, specifically the pentose (B10789219) phosphate (B84403) pathway, regenerate the NADH required for continuous catalytic activity, making whole-cell biocatalysis a cost-effective approach. sphinxsai.com

Research into the biocatalytic reduction of related cyclohexanone derivatives demonstrates the potential for producing specific stereoisomers (cis or trans) with high enantiomeric excess (ee). The stereochemical outcome is highly dependent on the specific enzymes present in the chosen biocatalyst and the reaction conditions. For instance, the reduction of substituted ketones using engineered E. coli or yeast can be optimized to favor the production of a desired chiral alcohol. mdpi.com The principles observed in the asymmetric reduction of analogous substrates, such as ethyl 4-chloroacetoacetate, highlight common strategies to improve reaction efficiency, including the use of resin-based slow-release systems to mitigate substrate inhibition and enhance product purity. nih.govresearchgate.net

Table 1: Examples of Biocatalytic Reduction of Ketones to Chiral Alcohols

SubstrateBiocatalystProductKey Findings
4-EthylcyclohexanoneBaker's Yeast (Immobilized)4-EthylcyclohexanolImmobilization in polyacrylamide gel improves catalyst stability and reusability. sphinxsai.com
Ethyl 4-chloroacetoacetateSaccharomyces cerevisiae(S)-Ethyl 4-chloro-3-hydroxybutyrateYield and optical purity (ee) increased to 84% and 93% respectively using a slow-release resin system. nih.govresearchgate.net
Ethyl 4-chloroacetoacetateRecombinant E. coli CgCR(R)-Ethyl 4-chloro-3-hydroxybutyrateHighly stereoselective bioreduction achieved in a biocompatible organic solvent-deep eutectic solvent-water medium. mdpi.com
2-tert-ButylcyclohexanoneBaker's Yeast2-tert-ButylcyclohexanolGlycerol used as a green co-solvent enhances the reaction efficiency and simplifies product extraction. sphinxsai.com

Studies in Metabolic Pathways and Enzyme Reactions

This compound is a key substrate for studying the mechanism and substrate specificity of certain enzymes, most notably cyclohexanone monooxygenase (CHMO). chemicalbook.comtocopharm.com CHMO is a flavin-dependent monooxygenase that catalyzes Baeyer-Villiger oxidations, a reaction that involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester or a cyclic ketone into a lactone. This enzymatic reaction is a critical step in the microbial degradation pathway of cyclic compounds.

By using this compound as a substrate, researchers can investigate how substituents on the cyclohexanone ring influence the enzyme's activity and regioselectivity. The presence of the ethoxycarbonyl group at the C4 position provides a specific probe to understand the steric and electronic constraints of the enzyme's active site. Studying the kinetics and identifying the products of the reaction between CHMO and this substrate helps in building a comprehensive model of enzyme function. This knowledge is crucial for engineering CHMO mutants with altered or improved catalytic properties for applications in industrial biocatalysis. tocopharm.com

Biodegradation Pathways and Environmental Detoxification

The environmental fate of industrial chemicals is of significant concern, and understanding their biodegradation pathways is essential for assessing their persistence and impact. While direct studies on this compound are limited, its degradation pathway can be inferred from extensive research on its parent compound, cyclohexanecarboxylic acid (CHCA), and other cyclic ketones. researchgate.netnih.gov

The initial step in the biodegradation of this compound in a microbial environment is expected to be the hydrolysis of the ester bond by non-specific esterase enzymes, which are ubiquitous in microorganisms. This reaction would yield ethanol (B145695) and 4-oxocyclohexanecarboxylic acid. The resulting 4-oxocyclohexanecarboxylic acid would then enter a central metabolic pathway for alicyclic compounds.

Aerobic degradation pathways for CHCA have been elucidated in bacteria such as Paraburkholderia terrae. researchgate.net The proposed pathway involves several key enzymatic steps:

Activation: The carboxylic acid is first activated to its coenzyme A (CoA) thioester, 4-oxocyclohexanecarboxyl-CoA.

Hydroxylation: A specialized cytochrome P450 monooxygenase (P450CHC) hydroxylates the ring, likely at the C2 position. researchgate.net

Dehydrogenation: The resulting hydroxyl group is oxidized to a ketone.

Ring Cleavage: The cyclic ring is subsequently opened, often through a Baeyer-Villiger oxidation similar to that catalyzed by CHMO, leading to the formation of linear dicarboxylic acid intermediates like pimelyl-CoA. researchgate.net

Metabolism: These linear intermediates are then further metabolized through standard fatty acid β-oxidation pathways, ultimately being converted to carbon dioxide and water. researchgate.net

Studies using acclimated activated sludge have demonstrated that microorganisms can efficiently degrade CHCA, with degradation rates influenced by factors such as pH and substrate concentration. nih.gov This indicates that compounds with this core structure are not environmentally persistent under appropriate conditions. Furthermore, research on bacteria like Pseudomonas putida shows the potential for engineered strains to metabolize cyclic ketones into value-added dicarboxylic acids, representing a strategy for environmental detoxification and bioconversion. rsc.org

Environmental and Sustainability Aspects

Green Chemistry Approaches in Industrial Production

A significant focus of green chemistry is the development and use of highly efficient and recyclable catalysts. The hydrogenation of the aromatic ring in ethyl p-hydroxybenzoate to yield Ethyl 4-oxocyclohexanecarboxylate (B1232831) is a critical step that benefits immensely from advanced catalytic systems. While platinum group metals (PGM) like ruthenium, rhodium, and palladium exhibit high activity, their cost and limited availability are significant drawbacks. researchgate.net Therefore, research is geared towards either increasing the efficiency and recyclability of PGM catalysts or developing effective catalysts based on more abundant and less expensive 3d metals like nickel. mdpi.com

Heterogeneous catalysts are particularly favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste. mdpi.com Examples of such approaches include the use of ruthenium complexes, which have shown effectiveness in the hydrogenation of various esters. acs.org For instance, certain ruthenium catalysts can facilitate the selective hydrogenation of ester functionalities under mild conditions. researchgate.net Another green approach involves the use of nickel-based catalysts, which are being developed to operate efficiently, sometimes offering a safer and more economical alternative to traditional catalysts like Raney Nickel. mdpi.com

The choice of solvent is another cornerstone of green chemistry. The ideal solvent should be non-toxic, non-flammable, readily available, and easily recyclable. Research has demonstrated the viability of sustainable solvents, such as anisole (B1667542), for catalytic hydrogenations, offering a greener alternative to more hazardous traditional solvents. researchgate.net

The following table summarizes different catalytic systems relevant to the hydrogenation of esters and aromatic compounds, highlighting the move towards greener alternatives.

Interactive Data Table: Comparison of Catalytic Systems for Hydrogenation

Catalyst System Substrate Type Reaction Conditions Key Green Chemistry Aspect
Ruthenium-PNNP Complex Unsaturated Esters 5 bar H₂, 40 °C, Anisole Low pressure and temperature, use of a sustainable solvent. researchgate.net
Nickel on NORIT Charcoal (Ni/C-3) Aromatic compounds (e.g., quinoline) 100 atm H₂, 100 °C, Methanol (B129727) Use of a non-precious, air-stable, and recyclable catalyst. mdpi.com
Ruthenium-CNN Pincer Complex Aromatic and Aliphatic Esters 5.3 bar H₂, 105 °C, Toluene High efficiency at low pressure with low catalyst loading. acs.org
Commercial Ru-catalysts (Ru-1, Ru-2, Ru-3) Unsaturated Esters and Aldehydes 5 bar H₂, 40 °C High selectivity at very mild reaction conditions. researchgate.net

Reduction of Toxic Waste and High-Pressure Reactions

A major goal in the sustainable production of Ethyl 4-oxocyclohexanecarboxylate is the mitigation of hazardous waste and the avoidance of extreme reaction conditions, particularly high pressure.

The catalytic hydrogenation of aromatic rings has traditionally required severe conditions, including high hydrogen pressures (often several hundred atmospheres) and elevated temperatures, to overcome the stability of the aromatic system. researchgate.net These conditions not only consume large amounts of energy but also necessitate specialized, high-cost industrial reactors, increasing both the financial and environmental cost of the process.

Modern catalytic advancements are directly addressing this challenge. The development of highly active homogeneous and heterogeneous catalysts allows for hydrogenations to be carried out under significantly milder conditions. For example, specific ruthenium-based catalyst systems have been shown to be effective for ester hydrogenation at pressures as low as 5 bar and temperatures around 40°C. acs.orgresearchgate.net This shift to low-pressure systems reduces energy consumption and enhances the safety profile of the manufacturing process.

The reduction of toxic waste is intrinsically linked to the principles of atom economy and catalyst efficiency. The use of stoichiometric reducing agents, such as those based on boron or aluminum hydrides, is common in laboratory-scale reductions but is undesirable for large-scale industrial production due to the generation of large quantities of inorganic waste. researchgate.net Catalytic hydrogenation, using molecular hydrogen as the reductant, is a much cleaner alternative, as the only byproduct is ideally water (if any).

The move towards robust, recyclable heterogeneous catalysts is a key strategy for waste minimization. mdpi.com By using catalysts that can be easily recovered and reused for multiple cycles, the chemical industry can significantly decrease the amount of catalyst waste, which often contains heavy metals. For instance, air-stable nickel-on-charcoal catalysts can be prepared and stored without special precautions and are effective for numerous hydrogenation cycles, presenting a safer and more sustainable option than pyrophoric catalysts like Raney Nickel. mdpi.com

Furthermore, the selectivity of the catalyst is crucial. A highly selective catalyst will convert the starting material (ethyl p-hydroxybenzoate) to the desired product (this compound) with minimal formation of byproducts. This reduces the need for complex and energy-intensive purification steps and minimizes the generation of chemical waste.

The following table outlines strategies for waste and pressure reduction in the synthesis of cyclohexanone (B45756) derivatives.

Interactive Data Table: Strategies for Waste and Pressure Reduction

Strategy Description Impact on Sustainability
Development of High-Activity Catalysts Utilizing advanced catalysts (e.g., ruthenium or nickel complexes) that function efficiently under milder conditions. acs.orgresearchgate.net Reduces energy consumption by lowering required reaction temperature and pressure. Enhances process safety.
Use of Heterogeneous Catalysts Employing solid-phase catalysts that are easily separated from the liquid reaction mixture. mdpi.com Facilitates catalyst recycling, leading to a significant reduction in solid waste and operational costs.
Catalytic Hydrogenation over Hydride Reagents Replacing stoichiometric metal hydride reducing agents with catalytic amounts of a catalyst and H₂ gas. researchgate.net Dramatically improves atom economy and eliminates large volumes of inorganic waste.
Solvent Selection Choosing environmentally benign solvents like anisole or utilizing solvent-free conditions where possible. researchgate.net Reduces volatile organic compound (VOC) emissions and minimizes toxic liquid waste.

Future Research Directions and Challenges

Development of More Efficient and Stereoselective Syntheses

A primary challenge in the utilization of ethyl 4-oxocyclohexanecarboxylate (B1232831) lies in the development of more efficient and, crucially, stereoselective synthetic pathways. A notable example is its use as a starting material in the synthesis of tranexamic acid, a pharmaceutical-grade compound. derpharmachemica.comresearchgate.net The current synthetic routes can involve multiple steps and result in isomeric mixtures that necessitate complex purification processes. derpharmachemica.comresearchgate.net For instance, a known process involves converting ethyl 4-oxocyclohexanecarboxylate into its cyanohydrin, followed by dehydration, saponification, reductive amination, and finally catalytic hydrogenation to yield a mixture of the cis and trans isomers of 4-aminomethylcyclohexane-1-carboxylic acid. derpharmachemica.comresearchgate.net

Exploration of Novel Catalytic Systems

The exploration of novel catalytic systems is intrinsically linked to the goal of achieving more efficient syntheses. Current methods employ a range of catalysts, including Raney nickel and palladium on carbon (Pd-C), for hydrogenation and reductive amination steps. derpharmachemica.comresearchgate.net this compound is also utilized as a substrate in the study of cyclohexanone (B45756) monooxygenase and its mutants, indicating a role for biocatalysis in its transformations. tocopharm.comclearsynth.com

The future in this area points towards the discovery and implementation of more advanced catalysts. This includes:

Homogeneous and Heterogeneous Catalysts: Developing catalysts that offer higher activity, better selectivity, and easier separation from the reaction mixture.

Biocatalysts: Expanding the use of enzymes, such as engineered monooxygenases, to perform highly specific and stereoselective oxidations or other transformations under mild conditions. clearsynth.com

Organocatalysts: Investigating the use of small organic molecules to catalyze key transformations, potentially avoiding the use of heavy metals.

Novel Systems: Research into unique catalytic processes, such as the methyltrioxorhenium-catalyzed endo-peroxidation used to synthesize 1,2,4,5-tetraoxane conjugates from this compound, showcases the potential for innovative catalytic applications. guidechem.com

The table below summarizes some of the catalysts currently used in transformations involving this compound.

CatalystReaction TypeApplication Example
Raney NickelReductive AminationSynthesis of Tranexamic Acid Intermediates. derpharmachemica.comresearchgate.net
Palladium on Carbon (Pd-C)Catalytic HydrogenationFinal hydrogenation step in Tranexamic Acid synthesis. derpharmachemica.comresearchgate.net
Cyclohexanone MonooxygenaseBaeyer-Villiger OxidationBiocatalytic studies and transformations. tocopharm.comclearsynth.com
MethyltrioxorheniumEndo-peroxidationSynthesis of tetraoxane (B8471865) conjugates. guidechem.com

Expansion of Derivatization for New Bioactive Compounds

This compound serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. chemicalbook.com Its structure, containing both a ketone and an ester functional group, allows for diverse chemical modifications. cymitquimica.com Documented applications include its role as a precursor in the preparation of dopamine (B1211576) agonists, the skeleton of tetracyclic diterpenes, and terfenadine (B1681261) analogs. guidechem.comchemicalbook.comsigmaaldrich.com

Future research will focus on expanding this portfolio of derivatives. By systematically modifying the cyclohexanone ring and the ethyl ester group, chemists can generate extensive libraries of novel compounds for biological screening. A significant area of research is the synthesis of new pharmaceutical agents. For example, it has been used to create novel water-soluble conjugates of 1,2,4,5-tetraoxane bis(quaternary ammonium (B1175870) salts) and analogs of the antihistamine terfenadine to study their activity and binding properties. guidechem.com The synthesis of tranexamic acid is another prime example of its derivatization into a valuable pharmaceutical product. derpharmachemica.comresearchgate.net The challenge lies in designing and executing synthetic strategies that lead to molecules with improved efficacy, selectivity, and pharmacokinetic properties.

Advanced Computational Modeling for Reaction Prediction and Drug Design

The integration of advanced computational modeling represents a significant future direction for research involving this compound. While specific computational studies on this molecule are not extensively documented in the provided results, the methodologies are widely applied in modern chemical research. mdpi.com Quantum chemical calculations, for instance, can be used to analyze molecular structures and predict reaction pathways, helping to explain the outcomes of different synthetic approaches. mdpi.com

In the context of this compound, computational tools can be applied to:

Predict Reaction Outcomes: Model various reaction conditions to predict yields and stereoselectivity, thus guiding experimental work towards more efficient syntheses.

Elucidate Mechanisms: Understand the detailed mechanisms of catalytic reactions, aiding in the design of more effective catalysts.

Drug Design: Use molecular docking and other computational techniques to design novel derivatives of this compound that are predicted to have high affinity and selectivity for specific biological targets. This can accelerate the discovery of new drug candidates.

Integration of this compound in Emerging Fields

While the primary applications of this compound have been in organic synthesis for pharmaceuticals, future research may see its integration into emerging scientific fields. guidechem.comcymitquimica.com Its robust chemical nature and the ability to introduce various functionalities make it a candidate for the development of:

Functional Materials: The cyclohexane (B81311) core could be incorporated into larger polymeric structures or liquid crystals, where the properties could be tuned through derivatization.

Chemical Probes: Derivatives could be synthesized to act as probes for studying biological systems, for example, by attaching fluorescent tags or reactive groups.

Agrochemicals: The scaffold could be used as a starting point for the discovery of new pesticides or herbicides.

The versatility that makes this compound a valuable building block in traditional organic synthesis also positions it as a strong candidate for exploration in these and other developing areas of chemical science. cymitquimica.com

Q & A

Q. What are the common synthetic routes to prepare ethyl 4-oxocyclohexanecarboxylate derivatives, and how are they optimized?

this compound is widely used as a precursor for synthesizing heterocyclic compounds. A key method involves its condensation with aldehydes or amines under acidic or basic conditions. For example, reaction with 4-nitrobenzaldehyde yields ethyl 3,5-bis[(4-nitrophenyl)methylene]-4-oxocyclohexanecarboxylate via Claisen-Schmidt condensation (36% yield, m.p. 172–174°C) . Optimization often includes solvent selection (e.g., ethanol or THF), temperature control, and stoichiometric ratios of reagents. Purification typically employs column chromatography with gradients like petroleum ether/EtOAc .

Q. What characterization techniques are critical for verifying the structure of this compound derivatives?

Multinuclear NMR spectroscopy (e.g., 1^1H and 13^{13}C) is essential for confirming regiochemistry and stereochemistry. For instance, 1^1H NMR of ethyl 10H-phenothiazine-3-carboxylate (synthesized from 2-aminobenzenethiol) shows distinct aromatic proton signals at δ 7.97–6.73 ppm and ester groups at δ 4.27 (q) and 1.33 (t) . IR spectroscopy identifies functional groups (e.g., C=O stretches at 1723 cm1^{-1}), while mass spectrometry confirms molecular ions (e.g., m/z 436 for a bis-aryl derivative) . Elemental analysis and melting points further validate purity .

Q. How is this compound utilized in the synthesis of bioactive molecules?

The compound serves as a scaffold for pharmacologically active derivatives. For example, it is a key intermediate in synthesizing cytoprotective enzyme inducers like MCE-1, which involves 12 steps including hydrolysis, amidation, and cyclization . It also forms endoperoxide-pyrazole hybrids with antileishmanial activity via Griesbaum co-ozonolysis or peroxyacetalization .

Advanced Research Questions

Q. How do heterogeneous catalysts influence the reactivity of this compound in cycloaddition reactions?

Carbon-coated Cu nanoparticles catalyze cycloaddition of this compound with propargylamine to form tetrahydroquinoline derivatives. The yield depends nonlinearly on Cu content but correlates with exposed Cu and carbon surface areas. For example, optimal catalyst parameters (e.g., 10 wt% Cu/C) maximize product yield (~75%) by balancing active sites and leaching resistance . Mechanistic studies suggest Cu0^0 surfaces facilitate imine formation, while carbon supports stabilize intermediates.

Q. What strategies address contradictions in reaction yield data for this compound-based syntheses?

Discrepancies in yield often arise from competing pathways or hidden variables. In catalytic cycloadditions, yield inconsistencies may stem from Cu leaching during recycling, which reduces active sites despite unchanged bulk composition . Systematic parameter screening (e.g., temperature, solvent polarity) and surface characterization (XPS, BET) help identify dominant factors. For stereoselective Friedländer condensations, bulky substituents (e.g., trimethylsilyloxy groups) slow reaction kinetics but improve enantioselectivity (e.g., 85% ee for quinoline derivatives) .

Q. How can stereochemical outcomes be controlled in this compound-derived heterocycles?

Enantioselective organocatalysis using binam-prolinamides achieves high stereocontrol. For example, the Friedländer reaction with 4-(trimethylsilyloxy)cyclohexanone yields quinolines with >90% ee via H-bonding interactions between the catalyst and ketone carbonyl . Stereoselective sulfonation (e.g., using LDA and PhSSO2_2Ph at −78°C) generates axial chirality in spirocyclic derivatives, confirmed by NOESY NMR .

Q. What methodologies are used to study the stability and degradation pathways of this compound under reaction conditions?

Stability is assessed via kinetic studies (e.g., monitoring by HPLC or 1^1H NMR) under varying pH, temperature, and catalyst loads. Hydrolysis of the ester group to 4-oxocyclohexanecarboxylic acid occurs in basic aqueous conditions (1N NaOH, overnight), while acidic conditions (1N HCl) protonate intermediates . Leaching of metal catalysts (e.g., Cu) can alter degradation pathways, requiring ICP-MS analysis of reaction filtrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.